8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole
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Overview
Description
8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole is a heterocyclic compound that features a fused pyrano and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole typically involves the construction of the indole ring followed by the formation of the pyrano ring. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The pyrano ring can then be formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, as well as the use of continuous flow reactors to enhance reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole can be compared with other similar compounds such as:
Indole derivatives: These compounds share the indole ring system and may exhibit similar biological activities.
Pyrano derivatives: Compounds with a pyrano ring system that may have similar chemical reactivity.
Chloro-substituted heterocycles: Compounds with a chlorine substituent that may undergo similar substitution reactions.
Properties
Molecular Formula |
C11H10ClNO |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
8-chloro-1,3,4,5-tetrahydropyrano[4,3-b]indole |
InChI |
InChI=1S/C11H10ClNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
YANINBQINHSQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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